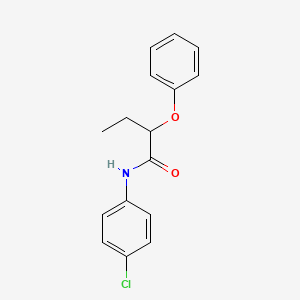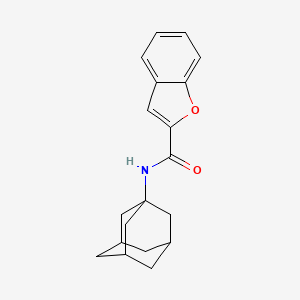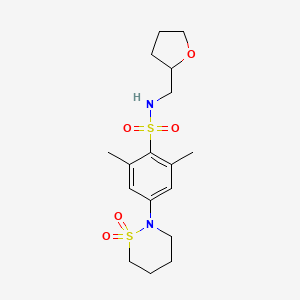![molecular formula C25H18Cl2N2O3 B4996627 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a synthetic compound that belongs to the class of furan-2-carboxamides. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. In addition, it has been shown to have anti-cancer properties, by inhibiting the growth of cancer cells. It has also been shown to have anti-diabetic properties, by reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments include its potential therapeutic applications, its ability to reduce inflammation, pain, and fever, and its anti-cancer and anti-diabetic properties. However, the limitations of using this compound in lab experiments include its toxicity, its potential side effects, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide. One direction is to further study its mechanism of action, to better understand how it works and how it can be used to treat various diseases. Another direction is to study its potential side effects and toxicity, to ensure its safety for use in humans. Additionally, future research could focus on developing new derivatives of this compound, to improve its therapeutic properties and reduce its potential side effects.
Métodos De Síntesis
The synthesis of 5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in the literature and involves the reaction of 3-(2-methylbenzoyl)aniline with 3,4-dichlorophenyl isocyanate to form the intermediate product. The intermediate product is then reacted with furan-2-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been studied for its potential in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[3-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c1-15-5-2-3-8-19(15)24(30)28-17-6-4-7-18(14-17)29-25(31)23-12-11-22(32-23)16-9-10-20(26)21(27)13-16/h2-14H,1H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHIYSFMSGIPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)
![benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[2-(benzyloxy)-2-oxoethyl]amino}-5-oxopentanoate](/img/structure/B4996554.png)

![N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
![N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4996562.png)
![ethyl [4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4996571.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)
![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)


![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)